

# 8-Chloronaphthalen-2-ol CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 8-Chloronaphthalen-2-ol

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An In-Depth Technical Guide to **8-Chloronaphthalen-2-ol**

## Abstract

This technical guide provides a comprehensive overview of **8-Chloronaphthalen-2-ol**, a substituted naphthol of interest to researchers in synthetic chemistry and drug discovery. Naphthol derivatives serve as crucial scaffolds for the development of novel therapeutic agents due to their versatile chemical properties.[1][2] This document details the compound's identification, physicochemical properties, a proposed synthetic pathway, methods for spectroscopic characterization, and critical safety and handling protocols. The guide is intended for professionals in chemical research and pharmaceutical development, offering field-proven insights into the practical application and analysis of this compound.

## Compound Identification and Physicochemical Properties

**8-Chloronaphthalen-2-ol**, also known as 8-chloro-2-naphthol, is an aromatic organic compound.[3] Its core structure consists of a naphthalene ring system substituted with both a hydroxyl (-OH) and a chlorine (-Cl) group. The precise identification of such a compound is critical for regulatory compliance, reproducibility of experimental results, and safety.

The primary identifier for this chemical substance is its CAS (Chemical Abstracts Service) number.

CAS Number: 29921-50-4[4]

A summary of its key properties is presented below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClO	[3][4]
Molecular Weight	178.62 g/mol	[3][4]
IUPAC Name	8-chloronaphthalen-2-ol	[3]
Appearance	White to off-white crystalline powder (predicted)	[5][6]
Melting Point	120 - 122 °C (for a representative chloronaphthol)	[7]
Boiling Point	285 - 286 °C (for a representative chloronaphthol)	[7]
Solubility	Poorly soluble in water; soluble in organic solvents	[8]

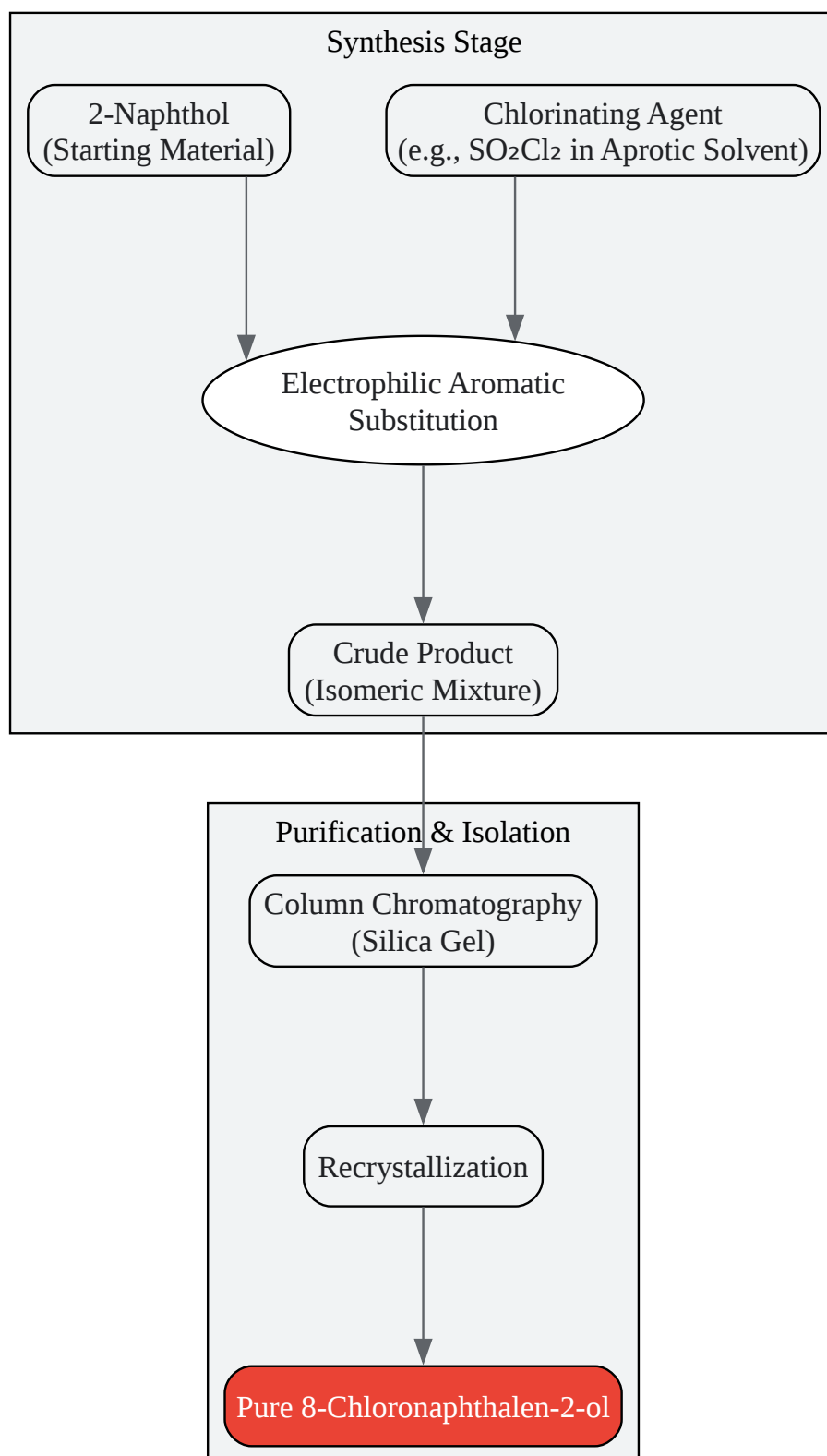
## Synthesis of 8-Chloronaphthalen-2-ol

While numerous methods exist for the synthesis of substituted naphthols, a common and direct approach involves the electrophilic aromatic substitution of a naphthol precursor.[2][9] For **8-Chloronaphthalen-2-ol**, a plausible route is the direct chlorination of 2-naphthol.

The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the substitution. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. However, the naphthalene ring system has its own inherent reactivity patterns. Direct chlorination can yield a mixture of isomers, necessitating a robust purification step. Reagents such as sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) or N-Chlorosuccinimide (NCS) are often employed for such transformations.

## Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis and purification of **8-Chloronaphthalen-2-ol**.



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Caption: Proposed workflow for the synthesis of **8-Chloronaphthalen-2-ol**.

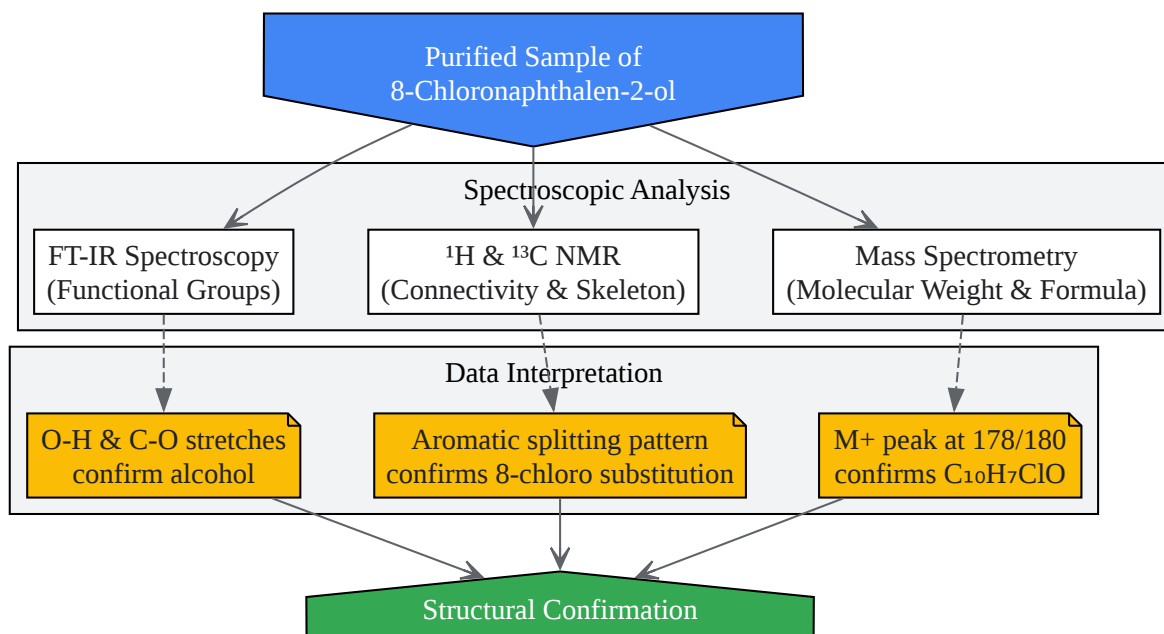
## Experimental Protocol (General Procedure)

- **Reaction Setup:** Dissolve 2-naphthol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the solution. The controlled, slow addition is crucial to manage the exothermic reaction and minimize side-product formation.
- **Reaction Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel to separate the desired 8-chloro isomer from other isomers and impurities.
- **Final Isolation:** Further purify the isolated product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

## Spectroscopic Characterization

Unambiguous structure determination is paramount. A combination of spectroscopic methods should be employed to confirm the identity and purity of the synthesized **8-Chloronaphthalen-2-ol**.

## Analytical Confirmation Workflow



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Caption: Analytical workflow for structural confirmation.

## Expected Spectral Data

- Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad absorption band for the O-H stretch, typically in the 3300-3600 cm<sup>-1</sup> region.<sup>[10][11]</sup> A strong C-O stretching absorption is also expected near 1000-1250 cm<sup>-1</sup>.<sup>[11]</sup>
- <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum will provide information on the proton environment.
  - Aromatic Protons (6H): These will appear in the downfield region, approximately 7.0-8.5 ppm. The specific substitution pattern will lead to a complex but predictable set of doublets and triplets.
  - Hydroxyl Proton (1H): This proton will typically appear as a broad singlet, and its chemical shift can vary (typically 4-7 ppm) depending on concentration and solvent.<sup>[11]</sup> Its identity

can be confirmed by adding a drop of D<sub>2</sub>O to the NMR tube, which will cause the -OH signal to disappear.[11]

- <sup>13</sup>C NMR Spectroscopy: Due to the molecule's asymmetry, ten distinct signals are expected for the carbon atoms in the naphthalene ring system. The carbon atom attached to the hydroxyl group will be shifted downfield significantly (approx. 150-160 ppm), as will the carbon attached to the chlorine atom (approx. 130-140 ppm).
- Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight. A key feature will be the molecular ion peak (M<sup>+</sup>). Due to the natural isotopic abundance of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), there will be a characteristic M<sup>+</sup> peak at m/z = 178 and an M+2 peak at m/z = 180, with the M+2 peak having about one-third the intensity of the M<sup>+</sup> peak.

## Safety, Handling, and Storage

Substituted chloronaphthols require careful handling due to their potential toxicity and irritant properties.[5][7] All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

## Hazard Identification

Based on data for related compounds, **8-Chloronaphthalen-2-ol** should be treated as a hazardous substance.[7]

- Health Hazards: Harmful if swallowed or inhaled (H302 + H332).[7] May cause an allergic skin reaction (H317) and causes serious eye damage (H318).[7] The substance is irritating to the eyes, skin, and respiratory tract.[5]
- Environmental Hazards: Very toxic to aquatic life (H400).[7] Do not let the product enter drains.[7]

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[7]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[7\]](#)
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[\[5\]](#)[\[7\]](#)  
Change gloves immediately if contaminated.
- Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.  
[\[12\]](#)
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[\[7\]](#)
  - Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water and soap.[\[5\]](#)[\[7\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[7\]](#)[\[13\]](#)
  - Ingestion: Rinse mouth and drink two glasses of water. Do not induce vomiting. Seek immediate medical attention.[\[7\]](#)

## Storage

Store in a tightly closed container in a dry, well-ventilated place.[\[7\]](#) It should be protected from light.[\[7\]](#)

## Applications in Research and Drug Development

The naphthol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#) The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[\[14\]](#)

Therefore, **8-Chloronaphthalen-2-ol** serves as a valuable starting material or intermediate for the synthesis of more complex molecules in drug discovery programs.[\[1\]](#) Its structure can be elaborated through reactions at the hydroxyl group (e.g., etherification, esterification) or

through further substitution on the naphthalene ring to create libraries of novel compounds for biological screening.[15] Researchers can leverage this building block to explore new chemical space in the search for potent and selective therapeutic agents.[14][16]

## Conclusion

**8-Chloronaphthalen-2-ol** (CAS: 29921-50-4) is a key chemical intermediate with significant potential for application in synthetic and medicinal chemistry. This guide has provided a framework for its identification, synthesis, characterization, and safe handling. By understanding its fundamental properties and applying rigorous analytical and safety protocols, researchers can effectively utilize this compound as a building block for the discovery and development of novel molecules with potential therapeutic value.

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- To cite this document: BenchChem. [8-Chloronaphthalen-2-ol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3008859#8-chloronaphthalen-2-ol-cas-number]

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